N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

描述

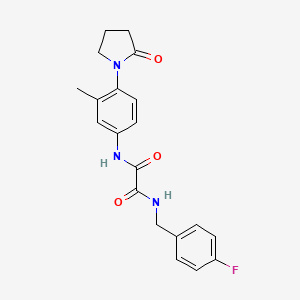

N1-(4-Fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an oxalamide derivative characterized by:

- N2-substituent: A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group, featuring a pyrrolidone ring (a lactam) that enhances hydrogen-bonding capacity and conformational rigidity compared to non-cyclic amines.

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-13-11-16(8-9-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-4-6-15(21)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYPUTCJWZGGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(4-fluorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H23N3O3

- Molecular Weight : 365.4 g/mol

- CAS Number : 941957-63-7

The compound features a unique structure that includes a fluorobenzyl group and an oxalamide moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active or allosteric sites, thus modulating metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways and contributing to its therapeutic effects.

1. Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For example, studies on related oxalamides have shown significant inhibition of enzymes involved in metabolic processes, suggesting that this compound may share these characteristics.

2. Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Analgesic Properties : The compound has been evaluated for pain relief in animal models, showing promise in reducing pain responses.

Table 1: Summary of Key Studies on Biological Activity

相似化合物的比较

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogous oxalamides:

Key Observations :

- Halogenated Aryl Groups : The 4-fluorobenzyl group in the target compound shares similarities with 4-chlorophenyl (Compound 13) and 4-fluorophenyl (GMC-4). Fluorine’s smaller atomic radius and higher electronegativity may improve target selectivity compared to chlorine .

- Heterocyclic Moieties: The pyrrolidone ring in the target compound contrasts with pyrrolidine (Compound 14) or isoindoline-dione (GMC series).

Physicochemical and Metabolic Properties

- Molecular Weight and Purity :

- Fluorine in the target compound may further slow CYP450-mediated degradation, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。